molecular formula C9H17N3 B13965588 N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine

N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B13965588
M. Wt: 167.25 g/mol
InChI Key: CIRGEZFEHPTGLO-UHFFFAOYSA-N
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Description

N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. One common approach is the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazoles, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanamine
  • N-Methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine
  • 2-(2-Nitroimidazol-1-yl)ethanamine

Uniqueness

N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl groups at both the nitrogen and carbon atoms of the imidazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-ethyl-1-(1-ethylimidazol-2-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-8(3)9-11-6-7-12(9)5-2/h6-8,10H,4-5H2,1-3H3

InChI Key

CIRGEZFEHPTGLO-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=NC=CN1CC

Origin of Product

United States

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